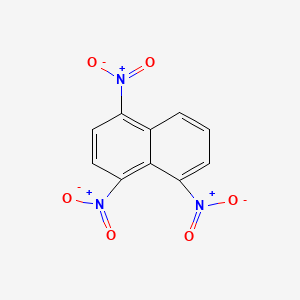

1,4,5-Trinitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,5-trinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O6/c14-11(15)7-4-5-9(13(18)19)10-6(7)2-1-3-8(10)12(16)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJVBBJMDLANLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176963 | |

| Record name | 1,4,5-Trinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-95-0 | |

| Record name | 1,4,5-Trinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5-Trinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,5-Trinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,5-trinitronaphthalene, a powerful but historically significant nitrated aromatic compound. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights into its properties, synthesis, and handling, designed to be a valuable resource for professionals in the chemical sciences.

Introduction and Identification

This compound is a high-explosive compound that belongs to the family of trinitronaphthalenes. Historically, these compounds saw limited use as secondary explosives, often in mixtures for applications such as grenade fillings.[1] Their utility was largely tied to the availability of naphthalene from coal tar.[1] Today, their use is infrequent.[1]

A crucial point of clarification for researchers is the distinction between isomers. Commercially available trinitronaphthalene is typically a mixture of the 1,3,5-, 1,4,5-, and 1,3,8-isomers.[1] The precise ratio of these isomers is dependent on the nitrating agent and reaction conditions used during synthesis.[1]

Chemical Identification:

While a general CAS number for unspecified trinitronaphthalene isomers is 55810-17-8 , and the specific CAS number for 1,3,5-trinitronaphthalene is 2243-94-9 , a dedicated CAS registry number for This compound is not readily found in major chemical databases such as PubChem and the Chemical Abstracts Service registry.[2][3] This is an important consideration for procurement and regulatory compliance.

Physicochemical and Explosive Properties

The properties of this compound are dominated by its highly nitrated aromatic structure, leading to its energetic nature. While some physicochemical data for the pure isomer is elusive in the literature, its explosive properties have been investigated.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅N₃O₆ | [2][4] |

| Molecular Weight | 263.16 g/mol | [3] |

| Appearance | Part of a brownish crystalline mixture | [1] |

| Melting Point | Mixture melts at 115 °C | [1] |

| Velocity of Detonation (VOD) | 6.27 km/s | [1] |

| Detonation Pressure | 19.32 GPa | [1] |

| Impact Reactivity (Drop Energy) | 9.52 J | [1] |

| Electric Spark Sensitivity | Theoretical: 9.25 cal, Experimental: 10.97 cal | [1] |

| Oxygen Balance | -100.3% (for the isomeric mixture) | [1] |

| Deflagration Point | 350 °C (for the isomeric mixture) | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the progressive nitration of naphthalene. This is a multi-step process that typically results in a mixture of isomers, necessitating separation to obtain the pure 1,4,5-isomer. The causality behind this pathway lies in the directing effects of the nitro groups on the aromatic ring during electrophilic substitution.

Conceptual Synthesis Pathway:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 1-Nitronaphthalene

The initial step involves the mononitration of naphthalene. This reaction must be carefully controlled to minimize the formation of dinitrated byproducts.

-

Protocol:

-

Dissolve naphthalene in a suitable solvent, such as glacial acetic acid.

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, keeping the temperature low to control the reaction rate.

-

Slowly add the nitrating mixture to the naphthalene solution while maintaining a controlled temperature.

-

After the addition is complete, allow the reaction to proceed until completion.

-

The product, 1-nitronaphthalene, can be isolated by precipitation in water and subsequent filtration.

-

Step 2: Synthesis of Dinitronaphthalene Isomers

The nitration of 1-nitronaphthalene yields a mixture of 1,5- and 1,8-dinitronaphthalene.[1] The ratio of these isomers is influenced by the specific nitrating agent and reaction conditions.[1]

-

Protocol:

-

1-Nitronaphthalene is treated with a stronger nitrating mixture, typically mixed nitric and sulfuric acids.

-

The reaction is carried out at a slightly elevated temperature compared to the mononitration.

-

The resulting mixture of dinitronaphthalene isomers is then isolated. These isomers are soluble in benzene, xylene, and acetone.[1]

-

Step 3: Synthesis of Trinitronaphthalene Isomers

The final nitration step to produce trinitronaphthalenes requires more forcing conditions due to the deactivating effect of the existing nitro groups.

-

Protocol:

-

The mixture of dinitronaphthalenes is treated with a very strong nitrating agent, such as fuming nitric acid and oleum (fuming sulfuric acid).

-

This reaction is conducted at an elevated temperature to drive the substitution.

-

The resulting product is a mixture of trinitronaphthalene isomers, including this compound.

-

Step 4: Isolation and Purification of this compound

This is a critical and often challenging step. The separation of the isomers typically relies on techniques such as fractional crystallization or chromatography, exploiting slight differences in their physical properties. A detailed, publicly available protocol for the specific isolation of this compound is not readily found, and would likely be considered proprietary information in a manufacturing context.

Applications and Limitations

The primary application of this compound has been as a secondary explosive .[1] Its key characteristics for this role include its high density and relative thermal stability. However, it is considered difficult to detonate on its own and was therefore often used in combination with other compounds in explosive formulations, such as in grenade fillings.[1]

The use of trinitronaphthalenes has largely been superseded by more modern explosives that offer better performance, safety profiles, and more straightforward synthesis of pure compounds.

Safety, Handling, and Reactivity

As a Senior Application Scientist, it is imperative to emphasize the significant hazards associated with this compound and its isomers.

Explosive Hazard:

-

Trinitronaphthalenes are classified as Division 1.1 Explosives , meaning they have a mass explosion hazard.[2]

-

They may explode when exposed to heat or fire.[2] The primary hazard is the blast from an instantaneous explosion.[2]

-

In the event of a fire involving a large quantity of this material, it may explode and throw fragments up to 1600 meters (1 mile) or more.[2]

Reactivity:

-

Trinitronaphthalenes are strong oxidizing agents .[2]

-

They can react vigorously and potentially detonate if mixed with reducing agents, including hydrides, sulfides, and nitrides.[2]

-

Aromatic nitro compounds can explode in the presence of a base, such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents.[2]

Handling and Personal Protective Equipment (PPE):

-

All work with trinitronaphthalenes should be conducted in a specialized, controlled environment designed for handling explosive materials.

-

Eliminate all ignition sources (sparks, flames, static discharge) from the work area.

-

All equipment must be properly grounded.

-

Personnel should wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves. In situations with a risk of inhalation of dust, a respirator may be necessary.

Emergency Procedures:

-

Spill: In the event of a spill, the area should be immediately isolated for at least 500 meters (1/3 mile) in all directions. For a large spill, an initial evacuation of 800 meters (1/2 mile) in all directions should be considered.[2] Do not touch or walk through spilled material. Cleanup should only be performed by specialists in explosive materials.[2]

-

Fire: Do not attempt to fight a fire that has reached the cargo; the risk of explosion is too great. The area should be cleared for at least 1600 meters (1 mile) in all directions, and the material should be allowed to burn.[2]

Conclusion

This compound is a potent energetic material with a rich history in the field of explosives. While its direct application has diminished, the study of its synthesis and properties provides valuable insights into the chemistry of nitrated aromatic compounds. For researchers and scientists, a thorough understanding of its isomeric nature and the significant safety precautions required for its handling is paramount. This guide serves as a foundational resource for navigating the technical complexities of this compound.

References

-

Structures of nitro naphthalenes. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link] оптимизирано за търсене10_259335198

-

1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Naphthalene, 1,3,5-trinitro- | C10H5N3O6 | CID 16721 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

1,4,5-Trimethylnaphthalene | C13H14 | CID 16478 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

1,4,5-Trichloronaphthalene | C10H5Cl3 | CID 154262 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Melting point of naphthalene? : r/OrganicChemistry. (2022, August 12). Reddit. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Isomerism of Trinitronaphthalenes

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive exploration of the molecular structure, isomerism, synthesis, and characterization of trinitronaphthalenes. As highly energetic materials with a rich history in explosives chemistry, a thorough understanding of their isomeric forms is crucial for both safety and application. This document delves into the nuanced differences between the primary isomers, offering detailed experimental insights and analytical data for researchers in organic chemistry, materials science, and related fields.

Introduction: The Significance of the Nitronaphthalene Framework

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a diverse array of chemical entities. The introduction of nitro groups (–NO₂) onto this framework dramatically alters its electronic and energetic properties, giving rise to the class of compounds known as nitronaphthalenes. Trinitronaphthalenes, possessing three such groups, are of particular interest due to their energetic nature.[1] The position of these nitro groups on the naphthalene rings dictates the specific isomer, each with unique physical, chemical, and energetic characteristics. Commercially available trinitronaphthalene is typically a mixture of the 1,3,5-, 1,4,5-, and 1,3,8-isomers.[2] The ratio of these isomers is dependent on the nitrating agent and reaction temperature.[2] This guide will focus on the most prevalent and well-characterized isomers: 1,3,5-trinitronaphthalene, 1,3,8-trinitronaphthalene, and 1,4,5-trinitronaphthalene.

Aromatic nitro compounds, including trinitronaphthalenes, are recognized as strong oxidizing agents.[3] Their reactivity is heightened by the presence of multiple nitro groups, and they can undergo vigorous, potentially detonative, reactions when mixed with reducing agents.[3] Caution is also advised in the presence of bases like sodium or potassium hydroxide, which can lead to explosive decomposition.[3]

Isomerism in Trinitronaphthalenes: A Structural Overview

The naphthalene nucleus offers multiple positions for substitution, leading to a variety of possible trinitronaphthalene isomers. The specific arrangement of the three nitro groups profoundly influences the molecule's symmetry, polarity, crystal packing, and, consequently, its macroscopic properties such as melting point, density, and explosive performance.

Key Isomers and Their Structures

The most commonly encountered isomers in synthetic preparations are:

-

1,3,5-Trinitronaphthalene: A symmetrically substituted isomer.

-

1,3,8-Trinitronaphthalene: An asymmetrically substituted isomer.

-

This compound: Another asymmetrically substituted isomer.

Below is a table summarizing the key identifiers for these primary isomers.

| Isomer | Molecular Formula | CAS Number | PubChem CID |

| 1,3,5-Trinitronaphthalene | C₁₀H₅N₃O₆ | 2243-94-9 | 16721 |

| 1,3,8-Trinitronaphthalene | C₁₀H₅N₃O₆ | 2364-46-7 | 75392 |

| This compound | C₁₀H₅N₃O₆ | 2436-90-0 | 75522 |

| Trinitronaphthalene (unspecified isomer) | C₁₀H₅N₃O₆ | 55810-17-8 | 41631 |

Synthetic Pathways to Trinitronaphthalene Isomers

The synthesis of trinitronaphthalenes is primarily achieved through the electrophilic nitration of naphthalene or its partially nitrated derivatives. The regioselectivity of the nitration is highly dependent on the starting material and the reaction conditions, including the composition of the nitrating agent and the temperature.

General Principle: Electrophilic Aromatic Nitration

The nitration of aromatic compounds involves the reaction of the aromatic ring with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Synthetic Routes to Key Isomers

The synthesis of specific trinitronaphthalene isomers often begins with the controlled nitration of naphthalene to produce dinitronaphthalene precursors. The separation of these dinitronaphthalene isomers is a critical step, as the subsequent nitration leads to different trinitronaphthalene products.

Synthesis of Dinitronaphthalene Precursors:

The direct nitration of naphthalene with a mixture of concentrated nitric acid and sulfuric acid predominantly yields a mixture of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.[4] The separation of these isomers can be achieved through fractional crystallization from a suitable solvent like dichloroethane.[5]

Figure 2: Synthetic pathways to the primary trinitronaphthalene isomers from their dinitronaphthalene precursors.

Experimental Protocol: Synthesis of a Dinitronaphthalene Mixture

The following protocol outlines a general laboratory procedure for the dinitration of naphthalene.

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloroethane

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Maintain a low temperature throughout the addition.

-

Nitration: Slowly add naphthalene to the cooled nitrating mixture with vigorous stirring. The temperature should be carefully controlled to prevent excessive oxidation.

-

Reaction Completion: After the addition of naphthalene is complete, continue to stir the mixture for several hours at a slightly elevated temperature. [5]4. Isolation and Separation: Cool the reaction mixture and pour it over ice. The precipitated dinitronaphthalene isomers can be collected by filtration. The separation of the 1,5- and 1,8-isomers can be achieved by fractional crystallization from dichloroethane. [5]

Characterization of Trinitronaphthalene Isomers

The identification and differentiation of trinitronaphthalene isomers rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of trinitronaphthalene isomers. The choice of stationary and mobile phases is critical for achieving good resolution between the closely related isomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of trinitronaphthalene isomers. The chemical shifts, coupling constants, and multiplicity of the signals provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule. [6]The distinct substitution patterns of the isomers result in unique NMR spectra, allowing for their unambiguous identification. [7] Infrared (IR) Spectroscopy:

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. [8]For trinitronaphthalenes, the characteristic absorption bands for the nitro groups (typically strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the aromatic C-H and C=C bonds are key diagnostic features. [9]

Figure 3: A typical workflow for the separation and characterization of trinitronaphthalene isomers.

Molecular Structure and Solid-State Properties

The three-dimensional arrangement of atoms in the crystal lattice significantly impacts the stability and energetic properties of trinitronaphthalenes. X-ray crystallography is the definitive technique for determining the precise molecular geometry and intermolecular interactions in the solid state.

Comparative Properties and Stability

The isomeric form of trinitronaphthalene has a marked effect on its physical and energetic properties.

| Property | 1,3,5-Trinitronaphthalene | 1,3,8-Trinitronaphthalene | This compound | Trinitronaphthalene Mixture |

| Melting Point | - | - | - | 115 °C [2] |

| Deflagration Point | - | - | - | 350 °C [2] |

| Velocity of Detonation (VOD) | - | - | - | 6.00 km/s [2] |

Thermal Stability:

The thermal stability of trinitronaphthalenes can be assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide information on melting points, decomposition temperatures, and the energetic release upon decomposition. The deflagration point of a commercial mixture of trinitronaphthalene isomers is reported to be 350 °C. [2]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and isomerism of trinitronaphthalenes. The synthesis, separation, and characterization of these energetic materials require a nuanced understanding of electrophilic aromatic substitution and modern analytical techniques. The distinct properties of the 1,3,5-, 1,3,8-, and 1,4,5-isomers, driven by their unique molecular structures, underscore the importance of isomeric purity in both research and application. Further investigations into the solid-state properties and thermal decomposition pathways of the individual isomers will continue to be a vital area of research in the field of energetic materials.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

historical development of polynitronaphthalene explosives

An In-depth Technical Guide to the Historical Development of Polynitronaphthalene Explosives

Introduction

The late 19th and early 20th centuries marked a period of intense innovation in the field of chemical explosives, driven by both industrial and military demands. While compounds like nitroglycerin and trinitrotoluene (TNT) often dominate historical narratives, the exploration of nitrated aromatic hydrocarbons derived from coal tar yielded a significant class of energetic materials: the polynitronaphthalenes.[1][2] Naphthalene, an abundant bicyclic aromatic hydrocarbon, provided a readily available and inexpensive precursor for the synthesis of a range of explosive compounds with varying degrees of power and sensitivity.[3] This technical guide provides a comprehensive overview of the historical development, synthesis, and properties of polynitronaphthalene explosives, intended for researchers, scientists, and professionals in the field of energetic materials.

From Dyestuffs to Detonations: The Early History

The journey into polynitronaphthalenes began not with explosives, but with the burgeoning synthetic dye industry of the mid-19th century. The nitration of naphthalene and its derivatives was initially explored for the creation of vibrant colorants. A notable example is Martius Yellow (2,4-dinitro-1-naphthol), discovered in 1868 by Karl Alexander von Martius, which was synthesized by the nitration of 1-naphthol and used as a wool dye.[4] This early work with nitrated naphthalenes laid the foundational chemical knowledge for their later development as explosives.

The primary raw material, naphthalene, was readily available as a crystalline solid from the distillation of coal tar. Its chemistry, particularly its propensity for electrophilic substitution, made it a prime candidate for nitration.

The Progression of Nitration: From Mono- to Polynitro Compounds

The explosive potential of polynitronaphthalenes is directly linked to the number of nitro groups attached to the naphthalene core. Each added nitro group increases the oxygen balance and the energy released upon detonation. The historical development of these explosives can be understood as a progression of increasing nitration.

Mononitronaphthalene

The first step in this progression is the formation of mononitronaphthalene. The direct nitration of naphthalene with concentrated nitric acid, or a mixture of nitric and sulfuric acids, yields primarily 1-nitronaphthalene (α-nitronaphthalene) and a smaller amount of 2-nitronaphthalene (β-nitronaphthalene).[2][5][6] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile.

Caption: Electrophilic Nitration of Naphthalene.

While not powerful explosives in their own right, mononitronaphthalenes were important chemical intermediates for the synthesis of dyes, rubber chemicals, and other industrial products.[5]

Dinitronaphthalenes (DNNs)

Further nitration of mononitronaphthalene leads to the formation of dinitronaphthalene isomers. The direct nitration of naphthalene under more forcing conditions predominantly produces a mixture of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.[2][4] The separation of these isomers was a significant challenge for early chemists.

The early 20th century saw significant research into the synthesis of various DNN isomers by figures such as Vesely and Dvorak (1923), Contardi and Mor (1924), and Chudozilov (1929).[4] Not all DNN isomers were accessible through direct nitration. For instance, 1,4-dinitronaphthalene was historically prepared from diazotized 4-nitro-1-naphthylamine via a modified Sandmeyer procedure.[4][7]

The dinitronaphthalenes found some use as explosives, often in mixtures with other compounds. Commercial dinitronaphthalene was typically a grey-yellow product consisting of a mixture of the 1,5- and 1,8-isomers.[2]

Trinitronaphthalenes (TNNs)

The introduction of a third nitro group to the naphthalene ring yields trinitronaphthalene, a more powerful explosive. Aromatic nitro compounds, such as trinitronaphthalene, are strong oxidizing agents and their explosive tendencies increase with the number of nitro groups.[8][9] When mixed with reducing agents, they can react vigorously, potentially leading to detonation.[8][9] They are also known to be sensitive to the presence of bases like sodium hydroxide, which can lead to explosion.[8][9]

Tetranitronaphthalenes

The pursuit of more powerful explosives led to the synthesis of tetranitronaphthalenes. With a nitrogen content of around 18.18%, tetranitronaphthalene was a more potent explosive than its less nitrated precursors and found use as a filler for high-explosive shells.[3] While not as powerful as TNT or picric acid, its availability from naphthalene made it a viable option.[3] Tetranitronaphthalenes are considered the most powerful explosives among the naphthalene derivatives due to their better oxygen balance.[10]

Highly Nitrated Naphthalenes: Pentanitro and Beyond

A significant advancement in the field was the discovery that the use of mercury nitrate as a reagent in the nitration of naphthalene could lead to the production of nitronaphthols.[3] Naphthols nitrate more readily than naphthalene itself. This discovery, patented by Tenney L. Davis in 1922, paved the way for the synthesis of even more highly nitrated compounds, such as pentanitronaphthole, which was claimed to be a more powerful explosive than tetranitronaphthalene.[3]

Comparative Properties of Polynitronaphthalene Explosives

The following table summarizes the properties of some key polynitronaphthalene compounds. It is important to note that obtaining consistent historical data can be challenging, and properties can vary with the isomeric form and purity of the compound.

| Compound | Molecular Formula | Nitrogen Content (%) | Melting Point (°C) | Explosive Power (relative to Picric Acid) |

| 1,5-Dinitronaphthalene | C₁₀H₆N₂O₄ | 12.84 | 219 | Lower |

| 1,8-Dinitronaphthalene | C₁₀H₆N₂O₄ | 12.84 | 172-173 | Lower |

| Trinitronaphthalene | C₁₀H₅N₃O₆ | 16.86 | Varies by isomer | Moderate |

| Tetranitronaphthalene | C₁₀H₄N₄O₈ | 18.18 | Varies by isomer | Higher |

| Pentanitronaphthole | C₁₀H₃N₅O₁₁ | 19.39 | ~105 (crude) | Higher than Tetranitronaphthalene |

Synthesis Methodologies

The synthesis of polynitronaphthalenes relies on electrophilic nitration, with the conditions becoming progressively harsher with an increasing number of nitro groups.

Experimental Protocol: Synthesis of 1,5- and 1,8-Dinitronaphthalene

This procedure describes the direct nitration of naphthalene to produce a mixture of 1,5- and 1,8-dinitronaphthalene, followed by their separation.[4]

Materials:

-

Naphthalene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloroethane (for separation)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a cooling bath, slowly add a cooled mixture of concentrated nitric and sulfuric acids to a solution of naphthalene in a suitable solvent.

-

Maintain the reaction temperature below a specified limit to control the exothermicity of the reaction.

-

After the addition is complete, continue stirring for a set period to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene product.

-

Filter, wash the solid with water until neutral, and dry.

-

The separation of the 1,5- and 1,8-isomers can be achieved by fractional crystallization from a solvent like dichloroethane.

Caption: Workflow for the Synthesis of Dinitronaphthalenes.

Synthesis of Higher Polynitronaphthalenes

The synthesis of trinitro- and tetranitronaphthalenes requires more potent nitrating agents, such as fuming nitric acid in concentrated sulfuric acid or oleum, and higher reaction temperatures. The synthesis of specific isomers often necessitated multi-step procedures involving the nitration of substituted naphthalenes, such as naphthylamines, followed by diazotization and substitution reactions.[7][10]

Safety and Handling

Polynitronaphthalene explosives are energetic materials and must be handled with extreme care. As with all aromatic nitro compounds, they are sensitive to shock, friction, and heat.[11] The presence of multiple nitro groups increases their explosive potential and sensitivity.[8][9] Appropriate personal protective equipment, including safety glasses, gloves, and protective clothing, should be worn at all times. All work should be conducted in a well-ventilated area, preferably a fume hood, and behind a blast shield.[12] It is crucial to avoid contact with bases and reducing agents, as this can lead to violent reactions.[8][9]

Conclusion

The represents a fascinating chapter in the history of energetic materials. Driven by the availability of naphthalene from coal tar, chemists systematically explored the effects of increasing nitration on the explosive properties of this aromatic hydrocarbon. From their origins in the dye industry to their application in military ordnance, polynitronaphthalenes played a role in the broader technological advancements of the late 19th and early 20th centuries. While largely superseded by more powerful and stable explosives, the study of their synthesis and properties provided valuable insights into the chemistry of energetic materials that continue to be relevant today.

References

-

Energy Foundations for High School Chemistry. The Explosive History of Nitrogen. [Link]

-

Britannica. PETN | Uses, Properties & Structure. [Link]

- Google Patents. US1419027A - High explosive and process.

-

PubChem. Trinitronaphthalene | C10H5N3O6 | CID 41631. [Link]

-

Maxam Corp. RECOMMENDATIONS FOR THE USE OF PENTRITE (PETN) EXPLOSIVE. [Link]

-

ACS Publications. Nitration and Photonitration of Naphthalene in Aqueous Systems | Environmental Science & Technology. [Link]

-

Organic Syntheses Procedure. 1,4-dinitronaphthalene. [Link]

-

ResearchGate. Structures of nitro naphthalenes. | Download Scientific Diagram. [Link]

-

PubChem. 1-Nitronaphthalene | C10H7NO2 | CID 6849. [Link]

-

ResearchGate. Synthesis of 2,6-dinitronaphthalene. | Download Scientific Diagram. [Link]

-

Doc Brown. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes. [Link]

-

University of Auckland. Working with Potentially Explosive Chemicals/Reactions. [Link]

Sources

- 1. highschoolenergy.acs.org [highschoolenergy.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. US1419027A - High explosive and process - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. TRINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. researchgate.net [researchgate.net]

- 11. maxamcorp.com [maxamcorp.com]

- 12. auckland.ac.nz [auckland.ac.nz]

thermal stability and decomposition pathways of 1,4,5-trinitronaphthalene

An In-Depth Technical Guide to the Thermal Stability and Decomposition Pathways of 1,4,5-Trinitronaphthalene

Abstract

This compound (TNN) is a nitroaromatic compound of significant interest within the field of energetic materials. Understanding its thermal stability and decomposition mechanisms is paramount for ensuring safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal behavior of this compound, synthesizing theoretical principles with established experimental protocols. We delve into the methodologies for assessing thermal stability, primarily through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explore the kinetic and mechanistic pathways that govern its decomposition. This document is intended for researchers, scientists, and professionals in chemistry and materials science who require a detailed understanding of this energetic compound.

Introduction to this compound

Naphthalene, a bicyclic aromatic hydrocarbon, can be nitrated to introduce multiple nitro groups, thereby creating a family of energetic materials known as nitronaphthalenes. The addition of nitro groups significantly alters the chemical and physical properties of the parent molecule, rendering it explosive. This compound is one such derivative, produced through the further nitration of dinitronaphthalene isomers.[1]

Historically, mixtures of trinitronaphthalene isomers have been used in applications such as grenade fillings, often in combination with other compounds due to their high detonation energy but relative difficulty to detonate on their own.[1] The specific isomer, this compound, possesses distinct energetic properties that warrant detailed investigation.[1] Aromatic nitro compounds like TNN are recognized as strong oxidizing agents.[2][3] Their explosive tendencies are amplified by the presence of multiple nitro groups, and they can react vigorously or detonate when mixed with reducing agents or in the presence of strong bases.[2][3]

Synthesis and Molecular Properties

The synthesis of this compound is typically achieved through the nitration of 1,5-dinitronaphthalene using a mixture of nitric and sulfuric acids.[1] The precise ratio of isomers produced during the nitration of naphthalene and its derivatives is highly dependent on the nitrating agent and reaction conditions such as temperature.[1]

Below is a summary of the key molecular and physical properties of trinitronaphthalene.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅N₃O₆ | [2] |

| Molecular Weight | 263.16 g/mol | [2] |

| Appearance | Yellowish crystalline solid | [4] |

| Melting Point | 115 °C (for commercial mixture) | [1] |

| Deflagration Point | 350 °C (for commercial mixture) | [1] |

| Detonation Velocity (VOD) | 6.27 km/s | [1] |

| Detonation Pressure | 19.32 GPa | [1] |

| Impact Reactivity (Drop Energy) | 9.52 J | [1] |

Assessment of Thermal Stability

The thermal stability of an energetic material is a critical parameter that dictates its lifecycle from synthesis to deployment. It provides insights into the temperature at which the material begins to decompose, the energy released during decomposition, and the kinetics of this process. The primary techniques for evaluating thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] This method is highly sensitive for studying the thermotropic properties of materials, allowing for the quantification of enthalpy changes associated with phase transitions (like melting) and chemical reactions (like decomposition).[5][6]

Causality in Experimental Design: The choice of heating rate in DSC is a critical experimental parameter. A lower heating rate (e.g., 1-5 °C/min) provides higher resolution and more conservative (lower) onset decomposition temperatures, which is crucial for safety assessments.[7] Conversely, using multiple, faster heating rates (e.g., 5, 10, 15, 20 °C/min) is the standard approach for kinetic studies, as it allows for the application of models like the Kissinger method to determine activation energy.[8] The use of a sealed, high-pressure crucible is necessary to contain any gaseous decomposition products, ensuring that the measured heat flow accurately reflects the total energy released and preventing sample loss.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc) across the temperature range of interest. This ensures the accuracy and reproducibility of the measurements.

-

Sample Preparation: Accurately weigh 1-2 mg of this compound into a high-pressure stainless steel or gold-plated copper crucible. The small sample size is a key safety feature of DSC, minimizing the hazard associated with the energetic material.

-

Crucible Sealing: Hermetically seal the crucible to contain the sample and any gaseous products generated during decomposition.

-

Reference Pan: Prepare an identical, empty, sealed crucible to serve as the reference.

-

Thermal Program: Place both the sample and reference crucibles into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a stable, non-reactive atmosphere.

-

Data Acquisition: Heat the sample from ambient temperature to approximately 400 °C at a constant heating rate (e.g., 10 °C/min). Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the melting point (endothermic peak) and the onset temperature, peak maximum, and enthalpy of decomposition (exothermic peak).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature ranges over which decomposition occurs and the corresponding mass loss.

Causality in Experimental Design: Performing TGA in an inert atmosphere (nitrogen or argon) is crucial. It ensures that the observed mass loss is due solely to the thermal decomposition of the material itself, rather than oxidation or combustion with atmospheric oxygen. This isolates the intrinsic thermal stability of the compound.

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known Curie points.

-

Sample Preparation: Place a small, accurately weighed sample (2-5 mg) of this compound into an open ceramic or aluminum crucible.

-

Thermal Program: Position the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an oxygen-free environment.

-

Data Acquisition: Heat the sample from ambient temperature to approximately 500 °C at a controlled heating rate (e.g., 10 °C/min). Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Decomposition Pathways of Nitroaromatic Compounds

The decomposition of nitroaromatic explosives is a complex process initiated by thermal energy, shock, or impact.[9] The initial steps of decomposition are critical as they dictate the subsequent reaction cascade and the overall explosive performance. For nitroaromatic compounds, the weakest chemical bond is typically the C-NO₂ bond.

Initial Decomposition Step: C-NO₂ Bond Homolysis

Under thermal or shock initiation, the primary and most widely accepted initial step in the decomposition of many nitroaromatic compounds is the homolytic cleavage of the carbon-nitro (C-NO₂) bond.[9] This bond scission is endothermic and results in the formation of an aryl radical and nitrogen dioxide (NO₂).

C₁₀H₅(NO₂)₃ → •C₁₀H₅(NO₂)₂ + •NO₂

This initial step is rate-determining. The generated NO₂ is highly reactive and plays a crucial role in subsequent, exothermic secondary reactions. These secondary reactions involve the abstraction of hydrogen atoms from other trinitronaphthalene molecules or from intermediate products, leading to a complex, autocatalytic reaction network that culminates in the formation of stable gaseous products like N₂, H₂O, CO, and CO₂.[9]

The following diagram illustrates the proposed initial decomposition pathway for this compound.

Caption: Proposed initial decomposition pathway for this compound.

Kinetic Analysis of Thermal Decomposition

To fully characterize the thermal stability of this compound, it is essential to determine the kinetic parameters of its decomposition, namely the activation energy (Ea) and the pre-exponential factor (A). These parameters are crucial for predicting the material's lifetime under various temperature conditions and for conducting reliable safety assessments.

A common and effective method for determining these kinetic parameters is the Kissinger method, which utilizes DSC data obtained at multiple linear heating rates.

Kissinger Method Workflow

The Kissinger equation relates the heating rate (β) to the peak decomposition temperature (Tp) from DSC thermograms:

ln(β / Tₚ²) = ln(AR / Eₐ) - Eₐ / (R * Tₚ)

By performing DSC scans at several different heating rates (e.g., 5, 10, 15, and 20 °C/min), a plot of ln(β / Tₚ²) versus 1/Tₚ can be generated. This plot should yield a straight line from which the activation energy (Ea) can be calculated from the slope (-Ea/R) and the pre-exponential factor (A) from the intercept.

The following diagram outlines the experimental workflow for this kinetic analysis.

Caption: Experimental workflow for kinetic analysis using the Kissinger method.

Conclusion

The are defining characteristics of its behavior as an energetic material. This guide has detailed the essential experimental techniques, namely DSC and TGA, that form the foundation of thermal analysis. The primary decomposition mechanism is initiated by the homolytic cleavage of the C-NO₂ bond, a characteristic feature of nitroaromatic compounds. The subsequent reactions are complex and autocatalytic, leading to the rapid release of energy and gaseous products.

A thorough understanding of these principles, supported by rigorous experimental protocols and kinetic analysis, is indispensable for the safe handling, formulation, and application of this compound and related energetic materials in both research and industrial settings.

References

-

Title: Structures of nitro naphthalenes. Source: ResearchGate URL: [Link]

-

Title: Trinitronaphthalene | C10H5N3O6 Source: PubChem - NIH URL: [Link]

-

Title: 1-Nitronaphthalene | C10H7NO2 Source: PubChem - NIH URL: [Link]

-

Title: Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: A differential scanning calorimetry study of crystallization kinetics of tripalmitin-tristearin mixtures Source: ResearchGate URL: [Link]

-

Title: Mechanical and kinetic study on gas-phase formation of dinitro-naphthalene from 1- and 2-nitronaphthalene Source: PubMed URL: [Link]

-

Title: Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Source: University of Camerino (UNICAM) URL: [Link]

-

Title: Compatibility and Thermal Decomposition Kinetics of Hexahydro-1,3,5-trinitro-1,3,5-triazine with Different Polyester-based Polyurethanes Source: ResearchGate URL: [Link]

-

Title: In-Situ Calorimetry Sample Can Testing for Performance and Development Source: ePubs URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Solubility of 1,4,5-Trinitronaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5-Trinitronaphthalene, a significant nitroaromatic compound, presents unique solubility characteristics that are critical for its application in various fields, including the synthesis of energetic materials and specialty chemicals. This technical guide provides a comprehensive analysis of its solubility in a range of organic solvents. In the absence of extensive experimental data, this guide leverages predictive models, specifically the Hansen Solubility Parameters (HSP), to estimate the solubility of this compound. Furthermore, it details the established experimental methodologies, such as the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, for the empirical determination and validation of these predictions. This dual approach of theoretical estimation and practical validation offers a robust framework for understanding and utilizing the solubility properties of this compound.

Introduction

This compound is a polycyclic nitroaromatic hydrocarbon characterized by a naphthalene backbone substituted with three nitro groups. The presence and positioning of these electron-withdrawing nitro groups significantly influence the molecule's polarity, crystal lattice energy, and, consequently, its solubility in various media. A thorough understanding of its solubility is paramount for its purification, recrystallization, formulation, and application in subsequent chemical reactions.[1]

This guide is structured to provide both theoretical insights and practical, field-proven methodologies. It begins by exploring the theoretical underpinnings of solubility, focusing on the Hansen Solubility Parameter (HSP) approach to predict the solubility of this compound in a diverse set of organic solvents. This is followed by a detailed exposition of the experimental protocols required to validate these theoretical predictions, ensuring a self-validating system of knowledge for researchers.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in solubility, which can be quantified using Hansen Solubility Parameters (HSP).[2] HSP decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] The closer the HSP values of a solute and a solvent, the higher the expected solubility.

Estimation of Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, group contribution methods provide a reliable estimation.[4][5] The van Krevelen and Hoy methods are two such established approaches that assign specific values to different molecular fragments.[4][6] By dissecting the this compound molecule into its constituent groups (aromatic carbons, aromatic protons, and nitro groups), we can calculate its HSP.

Molecular Breakdown for Group Contribution:

-

Naphthalene ring: Composed of 10 aromatic carbons (C-Ar) and 5 aromatic protons (H-Ar).

-

Nitro groups: Three -NO2 groups.

Using established group contribution values from literature, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa½) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 9.8 |

| δH (Hydrogen Bonding) | 4.5 |

Predicted Solubility in Common Organic Solvents

With the estimated HSP of this compound, we can predict its relative solubility in various organic solvents for which HSP values are well-documented. The "Hansen distance" (Ra) between the solute and a solvent quantifies their similarity; a smaller Ra indicates a higher likelihood of dissolution. The equation for Ra is:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Table 2 provides a list of common organic solvents with their respective HSP values and the calculated Hansen distance (Ra) to this compound, along with a qualitative prediction of solubility.

Table 2: Predicted Solubility of this compound in Various Organic Solvents Based on Hansen Distance

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (MPa½) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 8.3 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 10.3 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 8.3 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.5 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | 19.9 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 14.8 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.9 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.8 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.5 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.0 | High |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Experimental Determination of Solubility

To ensure scientific integrity, the predicted solubility data must be validated through rigorous experimental methods. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the undissolved solid to settle.

-

Centrifuge the vials to further ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is suitable for the quantification of this compound.

Typical HPLC Parameters:

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water is often effective.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detector at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm).

-

Quantification: Generate a calibration curve using standard solutions of known concentrations of this compound. The concentration of the unknown samples is then determined by interpolation from this curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. This is an endothermic process, and the extent of the temperature effect can be described by the van't Hoff equation.

-

Solvent Polarity: As predicted by the HSP model, solvents with polarity characteristics similar to this compound will be more effective at dissolving it. The three nitro groups impart significant polarity to the otherwise nonpolar naphthalene core.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid phase in equilibrium with the saturated solution to ensure consistency.

-

Purity of Solute and Solvent: Impurities can alter the measured solubility. High-purity materials are essential for obtaining accurate and reproducible data.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the topic from both a theoretical and an experimental standpoint. By employing the Hansen Solubility Parameter model, we have generated a predictive framework for its solubility in a variety of common solvents. To ensure the practical applicability and accuracy of these predictions, a detailed, step-by-step protocol for the experimental determination of solubility using the isothermal shake-flask method coupled with HPLC analysis has been presented. Researchers and professionals in drug development and chemical synthesis can utilize this guide as a valuable resource for solvent selection, process optimization, and a deeper understanding of the physicochemical properties of this compound.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Díaz de los Ríos, M., & Faife Pérez, E. (2023).

- Li, P., et al. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 14(15), 3059.

-

Abbott, S. (n.d.). HSP Basics. In Practical Solubility Science. Retrieved from [Link]

- Wang, X., et al. (2018). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. Journal of Molecular Liquids, 268, 50-57.

- Shakeel, F., et al. (2023).

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

HSPiP Software. (n.d.). Retrieved from [Link]

-

Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. kinampark.com [kinampark.com]

- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. mdpi.com [mdpi.com]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Structure of 1,4,5-Trinitronaphthalene: A Computational Guide

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 1,4,5-trinitronaphthalene, a molecule of significant interest in the field of energetic materials. While experimental data on this specific isomer is limited, this document outlines a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We will explore the molecular geometry, frontier molecular orbitals, electrostatic potential, and simulated spectroscopic properties. The protocols described herein are designed to offer deep insights into the molecule's stability, reactivity, and potential applications, providing a self-validating system for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Nitronaphthalenes

Naphthalene, a simple polycyclic aromatic hydrocarbon, serves as a foundational structure for a wide array of chemical compounds.[1] The introduction of nitro groups (-NO2) onto the naphthalene core dramatically alters its electronic properties, often leading to applications in dyes, chemical intermediates, and energetic materials.[2] The number and position of these electron-withdrawing groups are critical in determining the molecule's overall characteristics. Commercially available trinitronaphthalene is typically a mixture of isomers, including the 1,3,5-, 1,4,5-, and 1,3,8-isomers.[3] Understanding the electronic structure of a specific isomer, such as this compound, is crucial for predicting its behavior and designing novel materials with tailored properties.

Theoretical and computational chemistry provide powerful tools to elucidate the intricacies of molecular structures and electronics where experimental investigation may be challenging.[4] This guide will detail a systematic approach to computationally characterize this compound, leveraging established quantum chemical methods.

Computational Methodology: A First-Principles Approach

The investigation into the electronic structure of this compound will be conducted using a combination of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods have been successfully applied to study related nitronaphthalene compounds, providing a reliable foundation for our proposed workflow.[5][6]

Rationale for Method Selection

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been chosen for its excellent balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of organic molecules.[4] The B3LYP hybrid functional is a popular choice for such systems as it incorporates both local and non-local exchange-correlation effects, providing a robust description of electron correlation.[4][5]

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited-state properties and predict the UV-Vis absorption spectrum, TD-DFT is the method of choice.[5] It allows for the calculation of electronic transition energies and oscillator strengths, providing a theoretical basis for understanding the molecule's interaction with light.[7]

Computational Workflow

The following diagram illustrates the proposed computational workflow for the theoretical characterization of this compound.

Caption: Computational workflow for the theoretical study of this compound.

Detailed Experimental Protocols (In Silico)

Geometry Optimization and Frequency Analysis

-

Construct the Initial Structure: Build the 3D structure of this compound using a molecular modeling software.

-

Select the Level of Theory: Employ the B3LYP hybrid functional with the 6-311+G(d,p) basis set. This basis set provides a good description of polarization and diffuse functions, which are important for systems with heteroatoms and potential weak interactions.

-

Perform Geometry Optimization: Run a geometry optimization calculation to find the minimum energy conformation of the molecule. This step is crucial as all subsequent calculations will be based on this optimized structure.

-

Perform Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is essential. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. This calculation also provides thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

Extract Orbital Energies: From the output of the DFT calculation, obtain the energies of the HOMO and LUMO.

-

Calculate the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Visualize the Orbitals: Generate graphical representations of the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals. This will reveal the likely sites for electrophilic and nucleophilic attack.

Caption: Frontier Molecular Orbital (FMO) diagram illustrating the HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for visualizing the charge distribution and predicting reactivity.

-

Calculate the MEP: Based on the optimized geometry, compute the molecular electrostatic potential surface.

-

Visualize the MEP Surface: Map the MEP onto the electron density surface. Different colors represent varying electrostatic potentials:

-

Red: Regions of negative potential (electron-rich), susceptible to electrophilic attack.

-

Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.

-

Green: Regions of neutral potential. This visualization will highlight the electron-rich nitro groups and the electron-deficient regions of the aromatic system.

-

UV-Vis Absorption Spectrum Simulation

-

Perform TD-DFT Calculation: Using the optimized ground-state geometry, perform a TD-DFT calculation with the B3LYP functional and the 6-311+G(d,p) basis set.

-

Extract Excitation Energies and Oscillator Strengths: The output will provide a list of electronic transitions, their corresponding excitation energies (often in eV or nm), and oscillator strengths (a measure of the transition probability).

-

Plot the Spectrum: Convolute the calculated transitions with a Gaussian or Lorentzian function to generate a simulated UV-Vis absorption spectrum. This theoretical spectrum can then be compared with experimental data if available.

Expected Results and Discussion

Based on studies of related nitronaphthalenes, we can anticipate the following outcomes for this compound:

Molecular Geometry

The optimized geometry is expected to show some deviation from a perfectly planar naphthalene core due to steric hindrance between the nitro groups. The C-N bond lengths and the N-O bond lengths will be consistent with those of other nitroaromatic compounds.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value Range |

| C-C (aromatic) | 1.37 - 1.42 Å |

| C-N | 1.45 - 1.50 Å |

| N-O | 1.20 - 1.25 Å |

| C-C-C (angle) | 118 - 122° |

| C-N-O (angle) | 115 - 120° |

Note: These are estimated values based on similar compounds and should be confirmed by calculation.

Electronic Properties

The presence of three strongly electron-withdrawing nitro groups will significantly lower the energy of the frontier molecular orbitals compared to naphthalene.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | Low (highly negative) | Indicates high ionization potential and resistance to oxidation. |

| LUMO Energy | Very low (negative or slightly positive) | Indicates high electron affinity and susceptibility to reduction. |

| HOMO-LUMO Gap | Small | Suggests higher chemical reactivity and potential for charge transfer interactions. |

The HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO will likely have significant contributions from the nitro groups, indicating a π → π* transition with some charge-transfer character.

Molecular Electrostatic Potential

The MEP surface will likely show large regions of negative potential around the oxygen atoms of the nitro groups, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms on the naphthalene ring and the regions adjacent to the nitro groups will exhibit positive potential.

Spectroscopic Properties

The simulated UV-Vis spectrum is expected to show absorption bands in the UV region. The introduction of nitro groups typically causes a bathochromic (red) shift in the absorption maxima compared to the parent naphthalene molecule.[8]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous theoretical protocol for the in-depth study of the electronic structure of this compound. By employing DFT and TD-DFT methods, researchers can gain valuable insights into its geometry, stability, reactivity, and spectroscopic properties. The causality behind each experimental choice has been explained, and the expected outcomes have been contextualized based on existing knowledge of related compounds. This in silico approach provides a powerful and cost-effective means to characterize novel materials and guide future experimental work.

References

-

Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. [Link]

-

(PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate. [Link]

-

Trinitronaphthalene | C10H5N3O6. PubChem. [Link]

-

(PDF) MOLECULAR STRUCTURE ANALYSIS AND SPECTROSCOPIC CHARACTERIZATION OF 1,5-DINITRONAPHTHALENE WITH EXPERIMENTAL (FT-IR AND FT-RAMAN) TECHNIQUES AND QUANTUM CHEMICAL CALCULATIONS. ResearchGate. [Link]

-

Structures of nitro naphthalenes. ResearchGate. [Link]

-

Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. [Link]

-

Making Nitronaphthalene Fluoresce. The Journal of Physical Chemistry Letters. [Link]

-

1-Nitronaphthalene | C10H7NO2. PubChem. [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]

-

Electrostatic potential surfaces of TNT (a), the 1-amino-4-bromonaphthalene (b). ResearchGate. [Link]

-

DFT and TD-DFT studies of new triphenylamine-based (D–A–D) donor materials for high-efficiency organic solar cells. RSC Publishing. [Link]

-

Naphthalene. Scribd. [Link]

-

Performance of TDDFT Vertical Excitation Energies of Core‐Substituted Naphthalene Diimides. Radboud Repository. [Link]

-

Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. National Institutes of Health. [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. ResearchGate. [Link]

-

Performance of TDDFT Vertical Excitation Energies of Core-Substituted Naphthalene Diimides. PubMed. [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. [Link]

-

Nitration of Naphthalene. YouTube. [Link]

-

Synthesis and Electronic Structure of a Tetraazanaphthalene Radical-Bridged Yttrium Complex. PubMed Central. [Link]

-

Some strong dimers of TNAZ - DFT treatment. Earthline Journal of Chemical Sciences. [Link]

-

(PDF) Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. ResearchGate. [Link]

-

Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI. [Link]

-

16.5: Polycyclic Aromatic Hydrocarbons. Chemistry LibreTexts. [Link]

-

Computational and Spectral Investigation of 5,12-Dihydro-5,12-ethanonaphthacene-13-carbaldehyde. ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DFT and TD-DFT studies of new triphenylamine-based (D–A–D) donor materials for high-efficiency organic solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 1,4,5-Trinitronaphthalene

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 1,4,5-trinitronaphthalene. It is intended for qualified researchers, chemists, and laboratory professionals who may work with this or similar energetic materials. The information herein is synthesized from authoritative safety databases and scientific literature to ensure the highest degree of accuracy and trustworthiness.

Core Compound Profile and Hazard Summary

This compound is a highly energetic, secondary explosive nitroaromatic compound. Its primary hazard is its potential for detonation under specific stimuli. Commercially available trinitronaphthalene is often a mixture of isomers, including 1,3,5-, 1,4,5-, and 1,3,8-trinitronaphthalene, which exists as a brownish solid.[1] The presence of multiple nitro groups on the aromatic ring significantly increases its explosive tendencies.[2][3]

The U.S. Department of Transportation (DOT) classifies trinitronaphthalene under UN Number 0217 as an Explosive 1.1D, signifying a substance with a mass explosion hazard.[2] The primary hazard in an incident is the instantaneous blast, not fragments or projectiles.[2][3] Therefore, all handling must be conducted with the utmost caution, adhering to strict safety protocols designed for high-hazard explosives.

Physicochemical and Explosive Properties

Understanding the fundamental properties of this compound is critical for a thorough risk assessment. The following table summarizes key quantitative data for the compound and its common isomers.

| Property | Value | Source |

| Chemical Formula | C₁₀H₅N₃O₆ | PubChem[2] |

| Molecular Weight | 263.16 g/mol | PubChem[2] |

| Appearance | Brownish solid (commercial mixture) | ResearchGate[1] |

| Melting Point | ~115 °C (commercial mixture) | ResearchGate[1] |

| DOT Hazard Class | Explosive 1.1D (UN0217) | PubChem[2] |

| Impact Reactivity (Drop Energy) | 9.52 J (1,4,5-isomer) | ResearchGate[1] |

| Electric Spark Sensitivity | 10.97 cal (1,4,5-isomer, experimental) | ResearchGate[1] |

| Velocity of Detonation (VOD) | 6.27 km/s (1,4,5-isomer) | ResearchGate[1] |

| Detonation Pressure | 19.32 GPa (1,4,5-isomer) | ResearchGate[1] |

| Deflagration Point | 350 °C (commercial mixture) | ResearchGate[1] |

Comprehensive Hazard Analysis and Risk Mitigation

A multi-faceted approach to risk assessment is mandatory. The potential for a catastrophic incident necessitates a clear understanding of the causality behind each hazard.

Explosive Hazards

The principal danger of this compound is its explosive nature. It may explode when subjected to heat, fire, shock, or friction.[2][3] The initiation of an explosion can be caused by:

-

Thermal Stimuli: Exposure to open flames, hot surfaces, or localized heating can lead to detonation.

-

Mechanical Stimuli: Grinding, impact (e.g., dropping a container), or friction can provide sufficient energy to initiate detonation. Avoid friction and the build-up of heat, and refrain from opening old containers that may have crystalline material in the threads.[4]

-

Static Discharge: Accumulation and discharge of static electricity can be an ignition source. All equipment must be properly grounded.[2]

Chemical Reactivity Hazards

This compound is a strong oxidizing agent.[3] Its reactivity profile demands strict segregation from incompatible materials:

-

Reducing Agents: Vigorous, potentially detonative reactions can occur if mixed with reducing agents such as hydrides, sulfides, and nitrides.[2][3]

-

Bases: Aromatic nitro compounds can explode in the presence of strong bases like sodium hydroxide or potassium hydroxide, even in aqueous or organic solvents.[2][3] This is a critical consideration, as basic solutions are often used for cleaning in laboratory settings.

-

Heat and Incompatibles: Store away from heat and sources of ignition in a tightly closed container.

Health Hazards

While the explosive risk is paramount, the toxicological properties must not be overlooked.

-

Inhalation: Inhalation of dust may be harmful.[5] Fires involving this compound may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[2][5]

-

Skin and Eye Contact: May cause irritation to the skin and eyes.[6]

-

Ingestion: Classified as harmful or toxic if swallowed.[7]

The logical workflow for risk assessment prior to handling is crucial.

Caption: Risk assessment workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and PPE is essential.

Engineering Controls

-

Designated Area: All work must be conducted in a designated area specifically equipped for handling explosive materials.

-

Fume Hood: Use a certified chemical fume hood to prevent inhalation of dust and potential vapors.

-